molecular formula C16H15N5O3 B11315470 N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11315470
M. Wt: 325.32 g/mol
InChI Key: POGBKWWCMQINFK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,5-dimethoxyphenyl group and a tetrazole ring. The compound’s structure combines electron-donating methoxy groups with the polar, acidic tetrazole moiety (pKa ~4.9), which often serves as a bioisostere for carboxylic acids . This design may enhance solubility and bioavailability compared to carboxylic acid-containing analogs.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-14-7-12(8-15(9-14)24-2)18-16(22)11-3-5-13(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

POGBKWWCMQINFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.

    Attachment of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the 3,5-dimethoxyphenyl moiety.

    Final Coupling: The final step involves coupling the tetrazole ring with the benzamide core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific substituents on the benzamide core or the tetrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal applications, the compound may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Positional Isomer: N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 851722-68-4)

  • Structural Difference : Methoxy groups at positions 2 and 5 on the phenyl ring vs. 3 and 5 in the target compound.
  • For example, the 3,5-substitution pattern in the target compound provides symmetry, which could optimize receptor binding compared to the asymmetric 2,5-substitution .
  • Data Gap: No direct biological or physicochemical data is provided for this isomer in the evidence.

Oxadiazole Derivative: OZE-II (N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide)

  • Structural Difference : Replaces tetrazole with a 1,3,4-oxadiazole ring and adds a sulfonyl benzamide group.
  • Key Findings: Exhibits antimicrobial activity against S. elegans-MRSA model . The oxadiazole ring (less acidic than tetrazole) may reduce solubility but improve metabolic stability.
  • Comparison: The 3,5-dimethoxyphenyl group is retained, suggesting its importance in bioactivity.

Thiadiazole/Isoxazole Derivatives (Compounds 6, 8a–c from )

  • Examples :
    • Compound 6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
    • Compound 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.
  • Structural Differences : Thiadiazole/isoxazole cores vs. tetrazole; additional acetyl or pyridinyl substituents.
  • Key Data :
    • Compound 6 : Yield 70%, mp 160°C, IR C=O stretch at 1606 cm⁻¹ .
    • Compound 8a : Yield 80%, mp 290°C, dual C=O stretches at 1679 and 1605 cm⁻¹ .
  • Implications: Thiadiazoles and isoxazoles are less polar than tetrazoles, which may reduce solubility but improve membrane permeability. The higher melting points of thiadiazole derivatives (e.g., 290°C for 8a) suggest stronger crystal packing vs.

Benzothiazole Derivative (Compound 12b from )

  • Structure : N-(6-(3,5-dimethoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide.
  • Differences : Benzothiazole replaces tetrazole; 4-methylpiperazine added.
  • Key Data : Mp 234.6–238.2°C, 49% yield .
  • Implications : The methylpiperazine group may enhance water solubility and bioavailability. Benzothiazole’s planar structure could improve DNA intercalation or enzyme inhibition compared to tetrazole’s smaller, more flexible ring.

Research Implications and Gaps

  • Pharmacological Data : Direct biological studies on the target compound are needed to compare efficacy with analogs like OZE-II.
  • Physicochemical Profiling : Experimental determination of logP, solubility, and pKa would clarify advantages of tetrazole over oxadiazole or thiadiazole cores.
  • Synthetic Optimization : highlights methods for introducing flexible chains (e.g., oxopentenyl) to benzamides, which could be applied to modify the target compound’s pharmacokinetics .

Biological Activity

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for drug development.

Structural Characteristics

The compound features a benzamide structure with a tetrazole ring and methoxy groups, which are known to enhance solubility and binding affinity to biological targets. The presence of the tetrazole moiety allows it to mimic carboxylate groups, facilitating interactions with various enzymes and receptors.

Feature Description
Molecular Formula C16H18N4O3
Molecular Weight 302.34 g/mol
Structural Components Benzamide backbone, tetrazole ring, 3,5-dimethoxyphenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat (leukemia), HT-29 (colon cancer), and A-431 (epidermoid carcinoma).
  • IC50 Values : The compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Studies suggest that it may exhibit protective effects against seizures induced by pentylenetetrazole (PTZ), indicating potential applications in epilepsy treatment.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability across all tested lines.
  • Study on Anticonvulsant Effects :
    • Objective : To assess the protective effects against PTZ-induced seizures.
    • Methodology : Animal models were treated with varying doses of the compound.
    • Results : Significant seizure protection was observed at higher doses.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Binding Affinity : Studies using molecular docking simulations indicate a high binding affinity for specific targets, suggesting effective interaction mechanisms.
  • Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations show favorable profiles, indicating potential for further development as a therapeutic agent.

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